An In-depth Technical Guide to (4-Cyclobutylphenyl)boronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to (4-Cyclobutylphenyl)boronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Arylboronic Acids
The advent of palladium-catalyzed cross-coupling reactions has irrevocably shaped the landscape of modern organic synthesis, empowering chemists to construct complex molecular architectures with unprecedented efficiency. Central to this revolution are the organoboron reagents, particularly arylboronic acids, whose stability, functional group tolerance, and versatile reactivity have established them as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a specific yet representative member of this class: (4-cyclobutylphenyl)boronic acid.
While a dedicated CAS number for (4-cyclobutylphenyl)boronic acid is not readily found in major chemical databases as of early 2026, its structural motif—a compact, saturated carbocycle appended to a phenylboronic acid—is of significant interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties. This document will, therefore, serve as a comprehensive technical primer, extrapolating from the well-established chemistry of its close analogs, such as (4-cyclopropylphenyl)boronic acid, to provide a robust framework for its synthesis, handling, and application.
Physicochemical Properties and Structural Attributes
(4-Cyclobutylphenyl)boronic acid belongs to a class of compounds that are typically white, crystalline solids at room temperature.[2] The defining features of this molecule are the planar phenyl ring bearing the boronic acid group [-B(OH)₂] and the appended cyclobutyl moiety.
Key Molecular Characteristics
The physicochemical properties of (4-cyclobutylphenyl)boronic acid can be inferred from its structure and comparison with analogs like phenylboronic acid and its cyclopropyl and cyclopentyl counterparts.
| Property | Anticipated Value/Characteristic | Rationale & Expert Insights |
| Molecular Formula | C₁₀H₁₃BO₂ | Based on structural components. |
| Molecular Weight | ~176.02 g/mol | Calculated from the molecular formula. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF, alcohols). | The boronic acid group imparts some polarity and potential for hydrogen bonding, allowing for slight aqueous solubility.[3][4] The hydrophobic cyclobutyl and phenyl groups favor solubility in organic solvents. For practical applications like Suzuki-Miyaura coupling, solvents such as dioxane, toluene, or DMF are commonly employed.[5] |
| Stability | Generally stable to air and moisture but can undergo dehydration to form a cyclic anhydride trimer (a boroxine). | Boronic acids are known to exist in equilibrium with their corresponding boroxines, especially upon heating or under dehydrating conditions.[6] For quantitative applications, it is crucial to use a well-characterized sample or to dehydrate the boronic acid just prior to use if anhydrous conditions are critical. |
| Acidity (pKa) | Expected to be a mild Lewis acid, with a pKa around 8.5-9.0. | The electron-donating nature of the alkyl (cyclobutyl) group may slightly increase the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[7] |
The Cyclobutyl Moiety: A Bioisostere with Impact
In drug design, the cyclobutyl group is often employed as a bioisostere for other functionalities, such as a phenyl ring or larger alkyl groups. Its compact, three-dimensional structure can offer advantages in terms of metabolic stability, lipophilicity, and receptor binding interactions by exploring different vector spaces compared to linear or planar substituents.
Synthesis of (4-Cyclobutylphenyl)boronic Acid: A Practical Workflow
The synthesis of arylboronic acids is a well-established field, with several reliable methods at the disposal of the synthetic chemist. The most common and industrially scalable approach involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.
Retrosynthetic Analysis
A logical retrosynthetic disconnection for (4-cyclobutylphenyl)boronic acid points to 1-bromo-4-cyclobutylbenzene as a readily accessible starting material. This aryl bromide can be converted into an organometallic species (either a Grignard or an organolithium reagent), which then acts as the nucleophile to attack the electrophilic boron center of a trialkyl borate.
Detailed Experimental Protocol
This protocol describes a general and robust method for the synthesis of (4-cyclobutylphenyl)boronic acid from 1-bromo-4-cyclobutylbenzene via a Grignard reaction.
Materials:
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1-Bromo-4-cyclobutylbenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Trimethyl borate [B(OMe)₃]
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Hydrochloric acid (2 M aqueous solution)
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Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard Schlenk line glassware, dropping funnel, and magnetic stirrer
Procedure:
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Grignard Reagent Formation:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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Add a solution of 1-bromo-4-cyclobutylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small portion is added initially, and the reaction is gently warmed to initiate.
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Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine color), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is stirred at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
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Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
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Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise via a syringe or dropping funnel, maintaining the internal temperature below -60 °C. A white precipitate will likely form.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M HCl. Stir vigorously for 30-60 minutes until all solids have dissolved and two clear layers are present.
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Separate the organic layer. Extract the aqueous layer with diethyl ether or MTBE (3 x volumes).
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Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
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Filter and concentrate the solvent under reduced pressure to yield the crude boronic acid.
-
-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixed solvent system like hexane/ethyl acetate) or by trituration with a non-polar solvent like hexane to remove non-polar impurities.
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Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (4-cyclobutylphenyl)boronic acid is undoubtedly the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern drug development, enabling the modular assembly of complex biaryl and heteroaryl structures.[1]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.
Causality Behind the Steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.
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Transmetalation: This is often the rate-determining step. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers its organic group (R², the 4-cyclobutylphenyl moiety) to the palladium center, displacing the halide. The choice of base is critical for this step's success.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
A General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling (4-cyclobutylphenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates.
Materials:
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(4-Cyclobutylphenyl)boronic acid (1.2-1.5 equivalents)
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Aryl or heteroaryl bromide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
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Schlenk flask or sealed reaction vial
Procedure:
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, (4-cyclobutylphenyl)boronic acid, and the base.
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Work-up and Purification: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into drug candidates has gained significant traction, moving beyond their role as synthetic intermediates to becoming key pharmacophores.[5] The boron atom's unique properties—its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles—have been exploited to design potent enzyme inhibitors.
The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma.[5] Its mechanism relies on the boron atom forming a stable, yet reversible, complex with the threonine residue in the proteasome's active site.
The (4-cyclobutylphenyl)boronic acid moiety can be incorporated into lead compounds for several strategic reasons:
-
As a Synthetic Handle: To be used in Suzuki-Miyaura coupling to rapidly build libraries of analogs for structure-activity relationship (SAR) studies.[1]
-
As a Pharmacophore: To target enzymes with key serine, threonine, or cysteine residues in their active sites.
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To Modulate Physicochemical Properties: The cyclobutyl group can fine-tune lipophilicity, metabolic stability, and conformational rigidity, potentially improving the drug-like properties of a molecule.
Conclusion and Future Outlook
(4-Cyclobutylphenyl)boronic acid, while not a commonplace reagent, represents a valuable building block for medicinal chemists and process scientists. Its synthesis is straightforward, leveraging decades of established organometallic chemistry. Its true power is realized in its application, primarily through the robust and versatile Suzuki-Miyaura cross-coupling, which provides a gateway to novel chemical entities. As the demand for structurally diverse and potent therapeutic agents continues to grow, the strategic use of tailored building blocks like (4-cyclobutylphenyl)boronic acid will remain a critical component of the drug discovery engine.
References
- Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem. Available at: https://www.benchchem.
- (4-Cyclopropylphenyl)boronic acid. Ambeed.com. Available at: https://www.ambeed.com/products/302333-80-8.html
- (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2773359
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling
- (4-Cyclopropylphenyl)boronic acid. BLD Pharm. Available at: https://www.bldpharm.com/products/302333-80-8.html
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8224216/
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: https://www.researchgate.
- Applications of 4-Chlorophenylboronic acid. Guidechem. Available at: https://www.guidechem.com/faq/what-are-the-applications-of-4-chlorophenylboronic-acid-item-990038.html
- Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/64f84903570c1694a974b656
- 4-Cyclopropylphenylboronic Acid. BOC Sciences. Available at: https://www.bocsci.com/product/4-cyclopropylphenylboronic-acid-cas-302333-80-8-348398.html
- 4-cyclopropyl-benzeneboronic acid. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds008834
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: https://www.researchgate.net/publication/341951239_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: https://link.springer.com/article/10.1007/s10953-020-00988-y
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b409740f
- Novel process for synthesizing cyclopropylboronic acid. Google Patents. Available at: https://patents.google.
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/6684e27f3f2d25167571b764
- 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. Available at: https://www.youtube.
- Process for producing cyclohexylbutyric acid derivative. Google Patents. Available at: https://patents.google.
- (4-(Cyclopentyloxy)phenyl)boronic acid. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23005412
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503739/
- Phenylboronic acid. Wikipedia. Available at: https://en.wikipedia.org/wiki/Phenylboronic_acid
- Phenylboronic acid:Synthesis,reactions. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6705888.htm
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Available at: https://www.sciencedirect.com/science/article/pii/S004040390201575X
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-(Cyclopentyloxy)phenyl)boronic acid | C11H15BO3 | CID 23005412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
